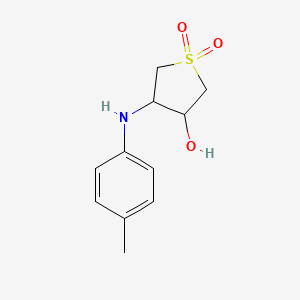
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide, also known as CPI-1189, is a small molecule drug that has been developed for the treatment of various neurological disorders. CPI-1189 belongs to the class of compounds known as isonicotinamides, which have been found to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the activity of various neurotransmitters, including dopamine, acetylcholine, and glutamate. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, allowing it to target the central nervous system. It also has a well-defined chemical structure, making it easy to synthesize and purify. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide. One direction is to further investigate its mechanism of action and identify the specific pathways that it targets. Another direction is to explore its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide involves the reaction of 2-cyanophenylboronic acid with 2-(cyclopropylmethoxy)nicotinoyl chloride in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields this compound in high purity. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)isonicotinamide has been extensively studied in various preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In these studies, this compound has been found to have neuroprotective and neuroregenerative effects, improving cognitive function and reducing neuronal damage.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-10-14-3-1-2-4-15(14)20-17(21)13-7-8-19-16(9-13)22-11-12-5-6-12/h1-4,7-9,12H,5-6,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHHUXGFYWPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)

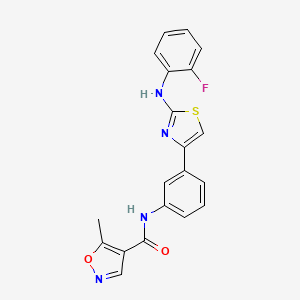
![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2597870.png)
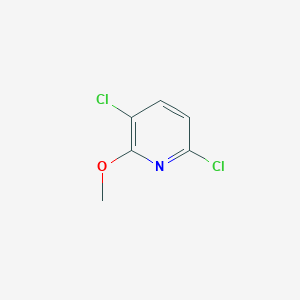
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)

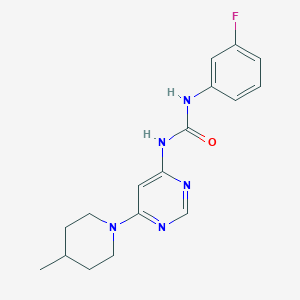

![2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2597880.png)
![4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2597883.png)
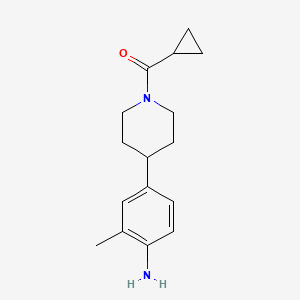
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2597886.png)
